2-[1-(3-chlorophenyl)-1H-pyrazol-3-yl]pyrazine
Description
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)pyrazol-3-yl]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4/c14-10-2-1-3-11(8-10)18-7-4-12(17-18)13-9-15-5-6-16-13/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUVBSAQSDYMKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=CC(=N2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-chlorophenyl)-1H-pyrazol-3-yl]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzoyl chloride with hydrazine to form 3-chlorophenylhydrazine. This intermediate is then reacted with 2,3-dichloropyrazine under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-chlorophenyl)-1H-pyrazol-3-yl]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrazine N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the pyrazine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: Pyrazine N-oxides.
Reduction: Reduced pyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
2-[1-(3-chlorophenyl)-1H-pyrazol-3-yl]pyrazine has been investigated for its potential as a bioactive molecule with various pharmacological properties:
- Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain pyrazolo[4,3-a]pyrazine derivatives showed promising antiproliferative activities against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines, with IC50 values comparable to established chemotherapeutic agents like foretinib .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that related pyrazole derivatives possess moderate to good antibacterial activities against both Gram-positive and Gram-negative bacterial strains. For example, some derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to first-line antibiotics .
Organic Synthesis
The compound serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical transformations—such as oxidation to form pyrazine N-oxides or substitution reactions—makes it an essential intermediate in organic synthesis.
Case Study 1: Anticancer Mechanism Exploration
A study focused on the mechanism of action of this compound revealed that it interacts with specific molecular targets such as c-Met and VEGFR-2 kinases. The compound exhibited a dose-dependent inhibition of cell proliferation and induced apoptosis in cancer cells by modulating critical apoptotic pathways involving caspases and p53 proteins .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 | 0.98 ± 0.08 | Apoptosis induction |
| Foretinib | A549 | 0.026 | c-Met inhibition |
Case Study 2: Antimicrobial Activity Assessment
In another study, derivatives of the compound were synthesized and evaluated for their antimicrobial efficacy using the microbroth dilution method. The results indicated that certain derivatives had MIC values significantly lower than those of standard antibiotics, suggesting their potential as novel antimicrobial agents .
| Derivative | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound 2e | Staphylococcus aureus | 32 |
| Compound 2e | Escherichia coli | 16 |
Mechanism of Action
The mechanism of action of 2-[1-(3-chlorophenyl)-1H-pyrazol-3-yl]pyrazine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain biological pathways. The presence of the pyrazole and pyrazine rings allows for potential interactions with various biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs are compared in Table 1.
Table 1: Structural Analogs of 2-[1-(3-Chlorophenyl)-1H-pyrazol-3-yl]pyrazine
- Methoxy substituents (e.g., in 2-Chloro-6-[(3-chlorophenyl)methoxy]pyrazine) introduce polarity, which may alter solubility and binding interactions compared to the target compound’s unsubstituted pyrazine ring . Hydroxyl groups (e.g., 1-(4-Chlorophenyl)-1H-pyrazol-3-ol) can participate in hydrogen bonding, influencing molecular packing and crystal structure .
Molecular Geometry and Crystallography
- The dihedral angle between the pyrazole and chlorophenyl rings in 1-(4-Chlorophenyl)-1H-pyrazol-3-ol is 11.0° , indicating a near-planar arrangement that favors π-π stacking . Similar planar geometry is expected for the target compound, though steric effects from the pyrazine ring may slightly increase torsional strain.
- Crystallographic data for analogs (e.g., and ) suggest that pyrazine-pyrazole hybrids often form rigid, conjugated systems suitable for coordination complexes or supramolecular assembly .
Electronic and Physicochemical Properties
- Pyrazine vs. Pyridine : Pyrazine’s electron-deficient nature (due to two nitrogen atoms) enhances its ability to participate in charge-transfer interactions compared to pyridine-based analogs.
- LogP and Solubility : The 3-chlorophenyl group increases logP (predictive value ~2.5–3.0), suggesting moderate lipophilicity. Analogs with polar substituents (e.g., methoxy) exhibit lower logP but higher aqueous solubility .
Biological Activity
2-[1-(3-chlorophenyl)-1H-pyrazol-3-yl]pyrazine is a heterocyclic compound that features both pyrazole and pyrazine rings. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. The presence of the 3-chlorophenyl group enhances its chemical diversity, influencing its reactivity and biological interactions.
The synthesis of this compound typically involves cyclization reactions. A common method includes the reaction of 3-chlorobenzoyl chloride with hydrazine to form 3-chlorophenylhydrazine, which is then reacted with 2,3-dichloropyrazine under basic conditions. This method highlights the compound's synthetic accessibility, making it a valuable building block in organic synthesis and medicinal chemistry .
Antimicrobial Properties
Recent studies have demonstrated significant antimicrobial activity for various pyrazole derivatives, including this compound. In vitro evaluations revealed that certain derivatives exhibited inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for the most active compounds ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 5a | 0.25 | Escherichia coli |
| 4a | 0.30 | Pseudomonas aeruginosa |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has shown promising results in inhibiting cancer cell proliferation across multiple cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. The mechanism of action appears to involve the induction of apoptosis through cell cycle arrest at the G2/M phase, as evidenced by downregulation of Bcl-2 and upregulation of Bax expression .
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HepG2 | 1.48 | G2/M phase arrest |
| HeLa | 2.28 | Apoptosis induction |
| MCF-7 | >50 | Non-toxic to normal fibroblasts |
The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors, leading to inhibition or modulation of key biological pathways. The structural features of the compound allow for potential interactions through hydrogen bonding and π-π stacking with biological macromolecules .
Case Studies
Several case studies have illustrated the efficacy of pyrazole derivatives in clinical settings:
- Case Study on Antimicrobial Efficacy : A study conducted on a series of pyrazole derivatives showed that compound 7b significantly reduced biofilm formation in Staphylococcus aureus, highlighting its potential as a therapeutic agent against biofilm-associated infections .
- Case Study on Cancer Treatment : In a preclinical trial, derivatives similar to this compound were tested for their ability to inhibit tumor growth in xenograft models, demonstrating substantial tumor regression compared to control groups .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for pyrazine derivatives like 2-[1-(3-chlorophenyl)-1H-pyrazol-3-yl]pyrazine?
- Methodology : Pyrazine derivatives are commonly synthesized via condensation reactions. For example, pyrazine-containing molecular ribbons are prepared by reacting 1,2-diamines with 1,2-diketones under reflux conditions, followed by purification via column chromatography and recrystallization . Similar approaches can be adapted for substituted pyrazines by modifying aromatic hydrazines (e.g., phenyl hydrazine) and diketone precursors. Ethanol/acetic acid mixtures are typical solvents, with reaction times ranging from 7–12 hours . Structural confirmation is achieved using NMR, IR, and single-crystal X-ray diffraction .
Q. How can structural characterization resolve ambiguities in pyrazine derivative synthesis?
- Methodology : Conflicting spectral data (e.g., unexpected NMR splitting patterns) may arise from rotational isomers or impurities. To resolve this:
- Perform single-crystal X-ray diffraction to unambiguously determine bond angles and dihedral angles between aromatic rings (e.g., 16.83° between pyrazole and methoxyphenyl groups) .
- Use DFT calculations to compare theoretical and experimental IR/Raman spectra, identifying discrepancies caused by non-covalent interactions (e.g., hydrogen bonding) .
Q. What biological screening strategies are effective for pyrazine-based compounds?
- Methodology : For anti-inflammatory or antimicrobial activity:
- Use carrageenan-induced rat paw edema models to assess anti-inflammatory effects, with indomethacin as a positive control .
- Conduct MIC (minimum inhibitory concentration) assays against gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using broth microdilution methods .
Advanced Research Questions
Q. How do electronic transitions in pyrazine derivatives influence photophysical properties?
- Methodology : The S₁–S₂ conical intersection in pyrazine governs ultrafast non-radiative decay. To study this:
- Employ multiconfiguration time-dependent Hartree (MCTDH) simulations with 24-mode Hamiltonians to model vibronic coupling and predict absorption/emission spectra .
- Validate computational results using UV-vis absorption edge analysis and cyclic voltammetry to correlate energy gaps (e.g., LUMO levels from -3.24 to -3.78 eV) with molecular length and substitution patterns .
Q. What strategies address contradictions between computational and experimental electronic properties?
- Case Study : If DFT-predicted phosphorescence lifetimes conflict with experimental values (e.g., pyrazine adsorbed on silver surfaces):
- Refine models by incorporating environmental dielectric effects (e.g., argon layers at 3 Å distance) and adjust τ (phosphorescence lifetime) as a fitting parameter .
- Compare multireference configuration interaction (MRCI) calculations with ellipsometry-measured optical constants (e.g., ε(Ag) = 3.6 + 0.15 at 3800 Å) to resolve discrepancies .
Q. How can pyrazine derivatives be tailored for n-type semiconductor applications?
- Methodology : To enhance electron mobility and reduce aggregation:
- Introduce t-butyl groups on pyrene units to sterically hinder π-π stacking, as evidenced by reduced aggregation in UV-vis and ¹H NMR spectra .
- Optimize graphite conjugation by condensing ortho-phenylenediamines with quinones, tuning electrophilicity via electron-withdrawing substituents (e.g., -CF₃) to boost oxygen reduction activity .
Q. What experimental designs probe magnetic coupling in pyrazine-based coordination polymers?
- Case Study : For CrCl₂(pyrazine)₂:
- Use squid magnetometry to measure magnetic susceptibility and identify ferrimagnetic ordering below 55 K .
- Perform MC/MD simulations to analyze staggered configurations of guest pyrazine molecules in MOFs, linking spin states to ligand geometry .
Data Analysis and Validation
Q. How to interpret conflicting results in pyrazine aggregation studies?
- Resolution : If solubility assays (e.g., NMR linewidths) suggest aggregation, but DFT predicts minimal intermolecular forces:
- Conduct concentration-dependent UV-vis spectroscopy to identify aggregation thresholds (e.g., redshifted absorption edges at high concentrations) .
- Use dynamic light scattering (DLS) to quantify particle size changes in solution.
Q. What validation steps ensure accuracy in computational modeling of pyrazine excited states?
- Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
